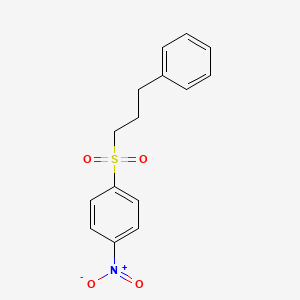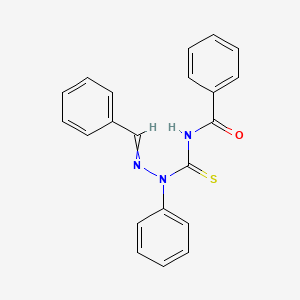
N-(2-Benzylidene-1-phenylhydrazinecarbothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzylidene-1-phenylhydrazinecarbothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylidene group, a phenylhydrazine moiety, and a carbothioyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylidene-1-phenylhydrazinecarbothioyl)benzamide typically involves the condensation of benzaldehyde with phenylhydrazine to form the benzylidene-phenylhydrazine intermediate. This intermediate is then reacted with benzoyl isothiocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzylidene-1-phenylhydrazinecarbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzylidene and phenylhydrazine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(2-Benzylidene-1-phenylhydrazinecarbothioyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cytochrome c release . The compound may also inhibit specific enzymes, thereby disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Phenylbenzamide: A derivative with similar structural features but different functional groups.
N-Benzylidene-phenylhydrazine: An intermediate in the synthesis of N-(2-Benzylidene-1-phenylhydrazinecarbothioyl)benzamide.
Uniqueness
This compound is unique due to its combination of benzylidene, phenylhydrazine, and carbothioyl groups, which confer specific chemical and biological properties. Its ability to induce apoptosis and inhibit enzymes makes it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
62256-39-7 |
|---|---|
Molecular Formula |
C21H17N3OS |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(benzylideneamino)-phenylcarbamothioyl]benzamide |
InChI |
InChI=1S/C21H17N3OS/c25-20(18-12-6-2-7-13-18)23-21(26)24(19-14-8-3-9-15-19)22-16-17-10-4-1-5-11-17/h1-16H,(H,23,25,26) |
InChI Key |
WRJLDRNIHZMEEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


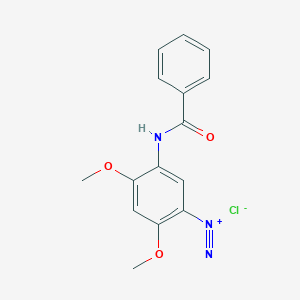
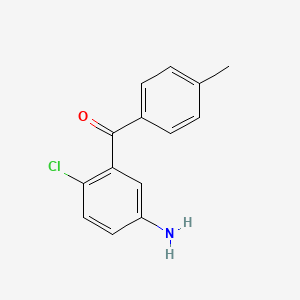
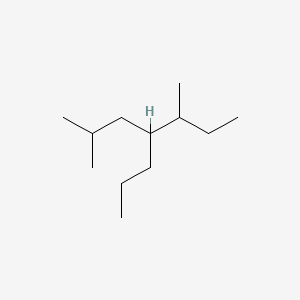
![2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14543070.png)
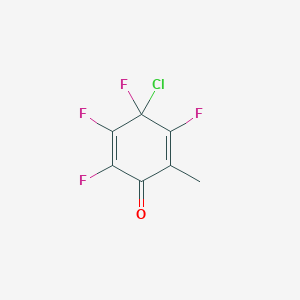
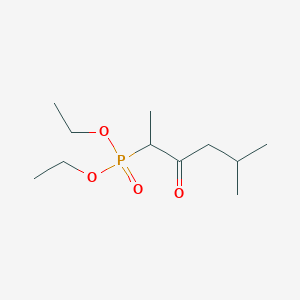
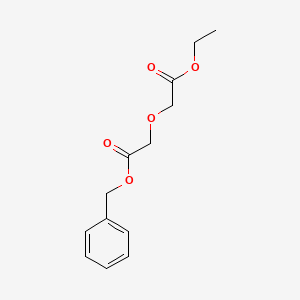
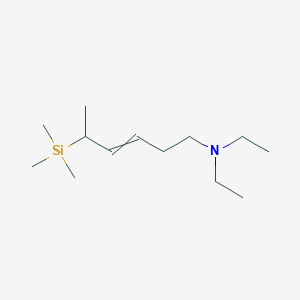
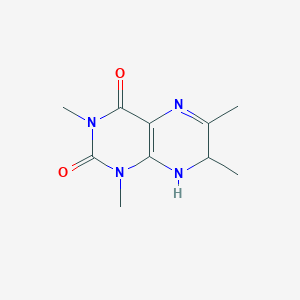
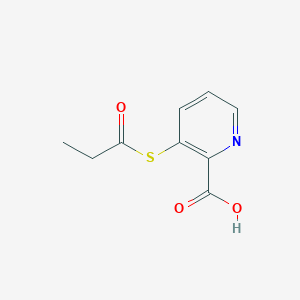
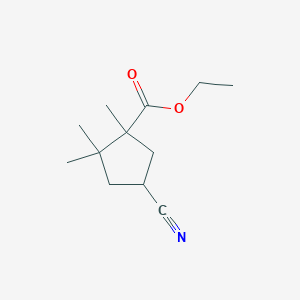
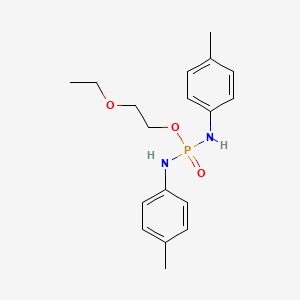
![1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene](/img/structure/B14543117.png)
